4-(6-Fluoropyridin-2-yl)oxan-4-ol

GPCR Pharmacology P2Y6 Receptor Antagonist Screening

4-(6-Fluoropyridin-2-yl)oxan-4-ol (CAS 2551115-68-3) is a fluorinated pyridine derivative bearing a tetrahydropyran-4-ol substituent, with molecular formula C10H12FNO2 and molecular weight 197.21 g/mol. The compound is classified under EC number 994-607-6 and has been notified with CLP classification according to ECHA criteria.

Molecular Formula C10H12FNO2
Molecular Weight 197.209
CAS No. 2551115-68-3
Cat. No. B2596517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Fluoropyridin-2-yl)oxan-4-ol
CAS2551115-68-3
Molecular FormulaC10H12FNO2
Molecular Weight197.209
Structural Identifiers
SMILESC1COCCC1(C2=NC(=CC=C2)F)O
InChIInChI=1S/C10H12FNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2
InChIKeyVIZFZCAWISQYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Fluoropyridin-2-yl)oxan-4-ol (CAS 2551115-68-3): Procurement-Relevant Identity and Structural Class Overview


4-(6-Fluoropyridin-2-yl)oxan-4-ol (CAS 2551115-68-3) is a fluorinated pyridine derivative bearing a tetrahydropyran-4-ol substituent, with molecular formula C10H12FNO2 and molecular weight 197.21 g/mol . The compound is classified under EC number 994-607-6 and has been notified with CLP classification according to ECHA criteria [1]. Its structural class falls within oxan-4-ol-substituted heteroaromatics, a scaffold frequently encountered in kinase inhibitor and GPCR modulator patents, where the tetrahydropyran-4-ol moiety serves as a solubilizing group and hydrogen bond donor/acceptor [2]. The 6-fluoro substitution on the pyridine ring distinguishes this compound from its bromo- and chloro-pyridine analogs, which differ in electronic properties and metabolic stability profiles in lead optimization campaigns [2].

Why 4-(6-Fluoropyridin-2-yl)oxan-4-ol Cannot Be Substituted with In-Class Analogs Without Quantitative Revalidation


Substitution of 4-(6-fluoropyridin-2-yl)oxan-4-ol with structurally similar oxan-4-ol pyridine derivatives is not scientifically defensible without new experimental validation due to the compound's unique polypharmacology fingerprint. The compound has documented antagonist activity at human P2Y6 receptor (IC50 = 2.91 μM in 1321N1 cells) [1] and demonstrated inhibition of platelet 12-lipoxygenase at 30 μM , establishing a dual-target engagement profile that differs fundamentally from that of close analogs such as 4-(6-bromopyridin-2-yl)oxan-4-ol, which is primarily cited in SHP2 phosphatase inhibitor patents without P2Y6 or 12-LOX data [2]. The 6-fluoro substituent confers distinct electronic effects relative to 6-bromo or 6-chloro congeners, which cannot be presumed to preserve the same binding affinities, selectivity, or physicochemical properties. Any procurement decision predicated on interchangeability would require full recharacterization of both potency and off-target liability.

4-(6-Fluoropyridin-2-yl)oxan-4-ol (2551115-68-3): Comparator-Backed Quantitative Differentiation Evidence


P2Y6 Receptor Antagonist Activity: Quantified IC50 Values and Comparison to Known Reference Compounds

4-(6-Fluoropyridin-2-yl)oxan-4-ol exhibits antagonist activity at the human P2Y6 purinergic receptor with a measured IC50 of 2.91 μM (2910 nM) in two independent assays [1][2]. The compound was evaluated in human 1321N1 astrocytoma cells expressing recombinant human P2Y6 receptor, assessing inhibition of UDP-induced intracellular calcium mobilization. For context, a structurally distinct reference P2Y6 antagonist, 5-((3-isopropoxy-5-nitrophenyl)ethynyl)-2-methylpyridine, demonstrated substantially higher potency with an IC50 of 37 nM in the same cell-based assay format [3]. While 4-(6-fluoropyridin-2-yl)oxan-4-ol is approximately 79-fold less potent than this optimized reference compound, its micromolar antagonist activity establishes a baseline pharmacological fingerprint absent from documentation for the 6-bromo or 6-chloro pyridinyl-oxan-4-ol analogs [4].

GPCR Pharmacology P2Y6 Receptor Antagonist Screening UDP-Induced Calcium Mobilization

Platelet 12-Lipoxygenase Inhibition: Single-Concentration Activity Benchmark

The compound was tested for in vitro inhibition of human platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 μM . Activity was reported as a binary inhibition outcome without full concentration-response curve generation. For comparison, optimized 12-LOX inhibitors in the patent literature, such as ML355 (a benzothiazole-derived inhibitor), exhibit IC50 values in the sub-micromolar to low micromolar range against recombinant human 12-LOX [1]. The single-point data for 4-(6-fluoropyridin-2-yl)oxan-4-ol provides a qualitative entry point but cannot support potency ranking relative to structurally optimized 12-LOX inhibitors without full dose-response characterization.

Lipoxygenase Inhibition Platelet Activation Arachidonic Acid Cascade Anti-thrombotic Target

LogD7.4 Lipophilicity: Quantified Hydrophobicity as a Differentiator from Bromo-Analog

The calculated LogD7.4 value for 4-(6-fluoropyridin-2-yl)oxan-4-ol is 1.87, as estimated using ADMET Predictor™ [1]. This lipophilicity value, derived from the compound's cLogP (octanol-water partition coefficient) adjusted for ionization at physiological pH, positions it in the favorable range for passive membrane permeability while maintaining acceptable aqueous solubility characteristics. In contrast, the 6-bromo analog 4-(6-bromopyridin-2-yl)oxan-4-ol possesses a bromine atom with significantly higher atomic weight and polarizability, which typically increases LogP by approximately 0.5–0.8 log units relative to the fluoro congener [2]. This lipophilicity differential translates to altered tissue distribution and metabolic clearance profiles, making the fluoro derivative a strategically distinct choice for medicinal chemistry programs where lower logD is prioritized.

Physicochemical Property Lipophilicity LogD Drug-like Property Lead Optimization

ChEMBL and BindingDB Database Curated Affinity: Quantitative Target Engagement Across Multiple Assay Platforms

4-(6-Fluoropyridin-2-yl)oxan-4-ol is indexed in ChEMBL (ID: ChEMBL4876210) with curated P2Y6 antagonist activity data [1]. The compound has been tested in multiple assay formats within the BindingDB repository: IC50 = 2.91 μM in a standard calcium mobilization assay (NOVOstar plate reader, 5-minute incubation) [2]; IC50 = 4.30 μM in a parallel assay with modified protocol [3]; and EC50 = 65 μM for agonist activity at the same receptor measured via PLC-mediated [3H]inositol phosphate production [4]. This multi-assay curation across independent databases provides a level of data transparency and reproducibility assessment unavailable for non-curated commercial analogs. Procurement of a compound with existing ChEMBL/BindingDB entries eliminates the need for initial database registration and supports FAIR (Findable, Accessible, Interoperable, Reusable) data principles in screening workflows.

Bioactivity Database ChEMBL BindingDB Curated Pharmacology Target Engagement

Evidence-Based Application Scenarios for 4-(6-Fluoropyridin-2-yl)oxan-4-ol (2551115-68-3) in Research and Early Discovery


P2Y6 Receptor Pharmacology: Micromolar Tool Compound for Target Validation Studies

The compound's validated antagonist activity at human P2Y6 receptor (IC50 = 2.91 μM in calcium mobilization assays) [1] supports its use as a micromolar tool compound for probing P2Y6 signaling in inflammatory and neurological disease models. Unlike higher-potency P2Y6 antagonists (e.g., 37 nM reference compound), 4-(6-fluoropyridin-2-yl)oxan-4-ol provides a distinct chemotype with moderate potency suitable for target engagement studies where avoiding complete receptor blockade is experimentally advantageous. The availability of both antagonist and weak agonist data (EC50 = 65 μM) [2] across independent assays enables investigation of functional selectivity and biased signaling hypotheses.

12-Lipoxygenase Inhibitor Lead Identification and SAR Exploration

Single-concentration inhibition of human platelet 12-LOX at 30 μM positions 4-(6-fluoropyridin-2-yl)oxan-4-ol as a starting point for structure-activity relationship (SAR) optimization in anti-thrombotic and anti-inflammatory programs. Researchers seeking novel 12-LOX inhibitor chemotypes can procure this compound for hit expansion, synthesizing focused libraries around the 6-fluoropyridin-2-yl oxan-4-ol core to identify derivatives with improved potency and selectivity. The compound's moderate LogD7.4 (1.87) [3] provides a favorable physicochemical baseline for further medicinal chemistry optimization.

Computational Chemistry and QSAR Model Training with Pre-Curated Bioactivity Data

With four curated bioactivity data points across ChEMBL and BindingDB repositories [1][2], 4-(6-fluoropyridin-2-yl)oxan-4-ol is immediately usable as a training set compound for quantitative structure-activity relationship (QSAR) models and machine learning algorithms predicting P2Y6 antagonism. The compound's inclusion in public databases eliminates the need for internal assay generation and data curation, supporting cheminformatics workflows in academic and industrial settings where FAIR data compliance is required. Procurement of database-indexed compounds accelerates virtual screening validation and pharmacophore model refinement.

Fluorinated Building Block for Kinase and GPCR-Focused Library Synthesis

The 6-fluoro substituent on the pyridine ring distinguishes this compound from bromo- and chloro-pyridine analogs cited in kinase inhibitor patents (e.g., SHP2 phosphatase inhibitors) [4]. Researchers engaged in fragment-based drug discovery or focused library synthesis for kinase and GPCR targets can procure 4-(6-fluoropyridin-2-yl)oxan-4-ol as a fluorinated heteroaromatic building block with established biological annotation. The tetrahydropyran-4-ol moiety provides a solubilizing element with hydrogen bonding capacity, while the 6-fluoro group offers distinct electronic properties (inductive electron withdrawal) relative to halogen alternatives, influencing both target binding and metabolic stability in downstream analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Fluoropyridin-2-yl)oxan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.